Chloro(diisopropylamino)methoxyphosphine

Oligonucleotide Synthesis Phosphoramidite Chemistry Coupling Efficiency

Chloro(diisopropylamino)methoxyphosphine (CAS 86030-43-5), also known as Methyl N,N-diisopropylchlorophosphoramidite, is a key phosphitylating agent in the synthesis of oligonucleotides via the solid-phase phosphoramidite method. As a monofunctional chlorophosphoramidite, its reactive P-Cl bond allows for the rapid formation of phosphite triester linkages with nucleoside 5′-hydroxyl groups, a cornerstone of automated DNA and RNA synthesis.

Molecular Formula C7H17ClNOP
Molecular Weight 197.64 g/mol
CAS No. 86030-43-5
Cat. No. B017263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(diisopropylamino)methoxyphosphine
CAS86030-43-5
SynonymsN,N-Bis(1-methylethyl)phosphoramidochloridous Acid Methyl Ester;  (N,N-Diisopropylamino)methoxychlorophosphine;  Chloro(diisopropylamino)_x000B_methoxyphosphine;  Methyl N,N-Diisopropylchlorophosphoramidite;  Methyl Diisopropylphosphoramidochloridite; 
Molecular FormulaC7H17ClNOP
Molecular Weight197.64 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OC)Cl
InChIInChI=1S/C7H17ClNOP/c1-6(2)9(7(3)4)11(8)10-5/h6-7H,1-5H3
InChIKeyVOVWQRQDSCYAEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro(diisopropylamino)methoxyphosphine (CAS 86030-43-5): A Foundational Methyl Phosphoramidite for Oligonucleotide Synthesis


Chloro(diisopropylamino)methoxyphosphine (CAS 86030-43-5), also known as Methyl N,N-diisopropylchlorophosphoramidite, is a key phosphitylating agent in the synthesis of oligonucleotides via the solid-phase phosphoramidite method . As a monofunctional chlorophosphoramidite, its reactive P-Cl bond allows for the rapid formation of phosphite triester linkages with nucleoside 5′-hydroxyl groups, a cornerstone of automated DNA and RNA synthesis [1]. This compound, offered at a standard purity of 95% , is distinguished by its methyl protecting group on the phosphorus, a feature that directly impacts its utility in specific synthetic workflows [2].

Beyond the Class: Why Chloro(diisopropylamino)methoxyphosphine is Not Interchangeable with Cyanoethyl Analogs


While many phosphoramidites share the diisopropylamino group, the specific phosphorus protecting group—methyl versus cyanoethyl—creates a critical divergence in both synthetic workflow and chemical stability that precludes simple substitution [1]. Methyl phosphoramidites like Chloro(diisopropylamino)methoxyphosphine require a distinct deprotection step with thiophenol, adding 30-60 minutes to the post-synthetic process [2]. More importantly, the cyanoethyl group, due to its electron-withdrawing nature, has been shown to deactivate the phosphoramidite reagent towards coupling, a limitation absent in the methyl-protected analog [3]. These factors are not minor nuances; they are decisive, quantifiable differentiators that dictate reagent selection based on specific synthetic objectives and tolerance for added process complexity.

Quantitative Evidence Guide for Chloro(diisopropylamino)methoxyphosphine (CAS 86030-43-5): Head-to-Head and Class Comparisons


Coupling Efficiency: Chloro(diisopropylamino)methoxyphosphine vs. Cyanoethyl Phosphoramidites in Solid-Phase Oligonucleotide Synthesis

Chloro(diisopropylamino)methoxyphosphine, when used to generate nucleoside phosphoramidites, enables coupling efficiencies comparable to industry-standard cyanoethyl phosphoramidites. This challenges the notion that methyl phosphoramidites are inherently less effective. In contrast, the cyanoethyl group itself can deactivate the reagent, a drawback not observed with the methyl group [1]. While direct head-to-head data is limited, the coupling efficiency of the resulting methyl phosphoramidites is on par with cyanoethyl analogs, with both routinely achieving >99% stepwise yields in optimized systems [2].

Oligonucleotide Synthesis Phosphoramidite Chemistry Coupling Efficiency

Comparative Stability: Methoxyphosphoramidites vs. Cyanoethyl Phosphoramidites in Solution

Methoxyphosphoramidites, derived from Chloro(diisopropylamino)methoxyphosphine, are described as 'extremely stable' and readily purifiable [1]. This contrasts sharply with the documented solution instability of cyanoethyl phosphoramidites, which degrade significantly over time. For example, a study on O-cyanoethyl-N,N-diisopropyl-phosphoramidites showed a purity reduction of up to 39% for dG amidite after just five weeks of storage under inert gas [2]. The primary degradation pathway for cyanoethyl amidites involves hydrolysis and the autocatalytic formation of cyanoethyl phosphonoamidates [2], a mechanism that does not apply to the methyl-protected analog.

Phosphoramidite Stability Reagent Storage Oligonucleotide Synthesis

Synthetic Yield in Nucleoside Phosphitylation: Chloro(diisopropylamino)methoxyphosphine vs. Alternative Reagents

The use of bis(diisopropylamino)methoxyphosphine, a close structural analog, for the synthesis of ribonucleoside phosphoramidites yielded 68-92% [1]. In a separate study, the same reagent provided quantitative yields (up to 100%) for various modified deoxyribonucleosides [2]. This highlights the high efficiency of this class of reagent for introducing the methoxyphosphine moiety. In contrast, the use of 2-cyanoethyl N,N-diisopropyl-chlorophosphoramidite for phosphitylation of thymidine gave an overall yield of ~75% [3]. While not a direct comparison of the same nucleoside, this cross-study data suggests the methoxyphosphine class offers high and often superior yields in the crucial phosphitylation step.

Phosphitylation Nucleoside Modification Synthetic Yield

Differential Activation Kinetics and Reactivity: Methoxyphosphine vs. Cyanoethyl Phosphoramidites

The cyanoethyl group has been shown to deactivate the phosphoramidite reagent toward coupling due to its strong electron-withdrawing effect [1]. This is a fundamental chemical difference. Furthermore, studies comparing the activation rates of traditional deoxyribonucleoside phosphoramidites (which are often methyl or cyanoethyl-based) with more sterically hindered analogs, like constrained ethyl (cEt) derivatives, show that cEt phosphoramidites have activation rates over 10 times slower [2]. While this does not provide a direct methyl vs. cyanoethyl rate constant, it establishes that the steric and electronic environment around the phosphorus center dramatically impacts reactivity. The methyl group on Chloro(diisopropylamino)methoxyphosphine, being smaller and less electron-withdrawing than cyanoethyl, does not suffer from this rate-limiting deactivation, making it a more kinetically competent reagent.

Reaction Kinetics Phosphoramidite Activation Coupling Reactivity

Optimal Application Scenarios for Chloro(diisopropylamino)methoxyphosphine (CAS 86030-43-5)


Synthesis of Phosphorothioate Analogs for Biochemical Probes

Chloro(diisopropylamino)methoxyphosphine is ideally suited for the preparation of phosphorothioate analogs, as exemplified by its use in synthesizing analogs of platelet-activating factor [1]. The compound's reactivity profile, which avoids the deactivation seen with cyanoethyl analogs [2], allows for more efficient incorporation of sulfur into the phosphate backbone. This is critical for creating nuclease-resistant probes and antisense oligonucleotides where enhanced in vivo stability is paramount [3].

Solid-Phase Synthesis of Long or Challenging Oligonucleotide Sequences

The superior stability of methoxyphosphoramidites, a class inferred from data on analogs [1], makes this reagent a strategic choice for the synthesis of long oligonucleotides (>100-mers) or those with complex secondary structures. The higher intrinsic reactivity, not hindered by the electron-withdrawing cyanoethyl group [2], ensures high coupling efficiency at each step. This is essential for maintaining sequence fidelity and achieving acceptable overall yields in the synthesis of long-chain DNA or RNA [3].

Synthesis of Research-Scale Modified Nucleoside Building Blocks

The high synthetic yields (often >90%) achieved when using reagents of this class to phosphitylate modified nucleosides [1] make Chloro(diisopropylamino)methoxyphosphine a valuable tool for researchers creating custom DNA or RNA monomers. In a research setting where the starting nucleoside may be precious or expensive, maximizing yield at the phosphitylation step is a primary concern. This reagent's performance in this context provides a clear advantage over alternatives that may offer lower, more variable yields, such as the ~75% yield reported for a cyanoethyl analog in a similar reaction [2].

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